Vicriviroc's Mechanism of Action on CCR5: A Technical Guide
Vicriviroc's Mechanism of Action on CCR5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism of Vicriviroc, a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). By elucidating its interaction with CCR5, this document aims to offer a comprehensive resource for professionals engaged in virology, pharmacology, and antiretroviral drug development.
Core Mechanism of Action: Allosteric Antagonism
Vicriviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][2] Unlike the natural chemokine ligands (e.g., RANTES, MIP-1α) that bind to the extracellular loops of the receptor, Vicriviroc targets a distinct binding site.
Binding to a Transmembrane Hydrophobic Pocket
The core of Vicriviroc's mechanism involves its high-affinity binding to a hydrophobic pocket located between the transmembrane (TM) helices of the CCR5 protein, near the extracellular surface.[1][2] This binding is not to the primary site used by the HIV-1 glycoprotein gp120 or the endogenous chemokines. This mode of action classifies it as an allosteric inhibitor, meaning it modulates the receptor's function from a site other than the active site.[2]
Induction of Conformational Change
Upon binding, Vicriviroc induces a significant conformational change in the extracellular domains of the CCR5 receptor.[1][2] This structural alteration effectively locks the receptor in an "inactive" state. This altered conformation is unrecognized by the HIV-1 surface glycoprotein gp120, thereby preventing the initial interaction required for viral entry into the host cell.[1][2]
Inhibition of Viral Entry and Chemokine Signaling
The primary therapeutic effect of Vicriviroc is the prevention of CCR5-tropic (R5) HIV-1 entry into target cells, such as T-cells and macrophages.[3][4] The HIV-1 life cycle begins when gp120 binds to the host cell's CD4 receptor, triggering a conformational change in gp120 that exposes a binding site for a coreceptor, which for R5-tropic viruses is CCR5.[1] By altering the CCR5 conformation, Vicriviroc effectively blocks this second critical binding event, halting the fusion of the viral and cellular membranes and preventing the release of the viral genome into the cytoplasm.[1][2]
Furthermore, as a potent antagonist, Vicriviroc also blocks the natural signaling functions of CCR5 that are initiated by its chemokine ligands.[3][5] This has been demonstrated in functional assays that measure the inhibition of chemokine-induced calcium flux, cell migration (chemotaxis), and GTPγS binding.[3][5] Importantly, Vicriviroc does not induce any signaling on its own, confirming its lack of intrinsic agonist activity.[3]
Quantitative Data Summary
The potency and efficacy of Vicriviroc have been quantified through various in vitro assays and clinical trials. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Vicriviroc
| Assay Type | Ligand/Stimulus | Cell Line | IC50 Value (nM) | Reference |
| Chemotaxis Assay | MIP-1α | Ba/F3-CCR5 | < 1.0 | [3] |
| Calcium Flux Assay | RANTES | U-87-CCR5 | Not specified, potent inhibition | [3] |
| GTPγS Binding Assay | RANTES | HTS-hCCR5 Membranes | 4.2 ± 1.3 | [3] |
Table 2: Binding Affinity of Vicriviroc
| Assay Type | Radioligand | Preparation | Kd Value (nM) | Reference |
| Competitive Binding | [3H]SCH-C | HTS-hCCR5 Membranes | 1.25 ± 0.55 | [3] |
Table 3: Clinical Efficacy of Vicriviroc (Selected Data)
| Clinical Trial | Patient Population | Vicriviroc Dose | Duration | Mean Viral Load Reduction (log10 copies/mL) | Mean CD4 Count Increase (cells/µL) | Reference |
| 14-Day Monotherapy | R5-infected adults | 10, 25, 50 mg b.i.d. | 14 days | ≥ 1.5 | Not specified | [1] |
| ACTG 5211 (Phase II) | Treatment-experienced | 10 mg daily | 48 weeks | -1.92 (from baseline) | +130 (from baseline) | [1] |
| ACTG 5211 (Phase II) | Treatment-experienced | 15 mg daily | 48 weeks | -1.44 (from baseline) | +96 (from baseline) | [1] |
| VICTOR-E1 (Phase II) | Treatment-experienced | 30 mg daily | 48 weeks | ~2.0 (through 96 weeks) | ~140 (at 96 weeks) | [6] |
Experimental Protocols
The characterization of Vicriviroc's mechanism of action relies on several key experimental methodologies.
CCR5 Binding Assays
Objective: To determine the binding affinity of Vicriviroc to the CCR5 receptor.
Methodology: Competitive Radioligand Binding Assay
-
Preparation: Cell membranes are prepared from a cell line engineered to overexpress human CCR5 (e.g., HTS-hCCR5 cells).[3]
-
Incubation: A constant concentration of a radiolabeled CCR5 antagonist (e.g., [3H]SCH-C) is incubated with the cell membranes.[3]
-
Competition: Increasing concentrations of unlabeled Vicriviroc are added to the incubation mixture to compete for binding with the radioligand.
-
Separation: Bound and free radioligand are separated, typically by filtration.
-
Detection: The amount of bound radioactivity is quantified using scintillation counting.
-
Analysis: The data are used to calculate the concentration of Vicriviroc that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be derived.
Functional Antagonism Assays
Objective: To confirm that Vicriviroc acts as a functional antagonist by blocking chemokine-induced signaling.
Methodology 1: Calcium Flux Assay
-
Cell Loading: CCR5-expressing cells (e.g., U-87-CCR5) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[3][5]
-
Compound Addition: Cells are pre-incubated with varying concentrations of Vicriviroc or a vehicle control.[5]
-
Stimulation: A CCR5 agonist, such as the chemokine RANTES, is added to the cells to induce calcium mobilization from intracellular stores.[3][5]
-
Measurement: The resulting change in intracellular calcium concentration is measured in real-time as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).[5]
-
Analysis: The inhibitory effect of Vicriviroc is quantified by determining the concentration that reduces the chemokine-induced calcium signal by 50% (IC50).
Methodology 2: GTPγS Exchange Assay
-
Membrane Incubation: Cell membranes expressing CCR5 are incubated with varying concentrations of Vicriviroc.[3]
-
Ligand Addition: The natural CCR5 ligand (e.g., RANTES) is added to stimulate G-protein activation.[3]
-
GTPγS Binding: A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is added. Upon G-protein activation, GDP is exchanged for [35S]GTPγS.[3]
-
Detection: The amount of [35S]GTPγS bound to the Gα subunit is measured by scintillation counting.[3]
-
Analysis: The IC50 value is determined as the concentration of Vicriviroc that inhibits 50% of the RANTES-induced [35S]GTPγS binding.[3]
Antiviral Activity Assays
Objective: To measure the potency of Vicriviroc in inhibiting HIV-1 replication in target cells.
Methodology: HIV-1 Replication Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line are cultured.
-
Compound Treatment: Cells are pre-treated with serial dilutions of Vicriviroc.
-
Viral Infection: The cells are then infected with a known quantity of a CCR5-tropic HIV-1 isolate.
-
Incubation: The infection is allowed to proceed for several days.
-
Endpoint Measurement: Viral replication is quantified by measuring a viral marker in the culture supernatant, such as p24 antigen (by ELISA) or reverse transcriptase activity.
-
Analysis: The concentration of Vicriviroc that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of HIV-1 Entry and Inhibition by Vicriviroc.
Caption: CCR5 Chemokine Signaling and its Antagonism by Vicriviroc.
Caption: Workflow for a Competitive CCR5 Binding Assay.
References
- 1. Vicriviroc - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vicriviroc Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers [natap.org]
